molecular formula C12H15NO4 B3073150 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid CAS No. 1017381-57-5

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid

Cat. No. B3073150
CAS RN: 1017381-57-5
M. Wt: 237.25 g/mol
InChI Key: LRWUDULKXRWXAS-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, commonly known as MAPPA, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of 2-(4-methoxyphenyl)acetic acid and is used for the treatment of various inflammatory conditions.

Mechanism of Action

MAPPA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the production of prostaglandins, MAPPA reduces inflammation and pain.
Biochemical and Physiological Effects:
MAPPA has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress. MAPPA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using MAPPA in lab experiments is that it is a well-characterized compound with known properties and mechanisms of action. This makes it easier to design experiments and interpret results. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type or tissue being studied.

Future Directions

There are several potential future directions for research on MAPPA. One area of interest is its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for MAPPA, as well as its long-term safety profile.

Scientific Research Applications

MAPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. MAPPA has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWUDULKXRWXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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